Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Description
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is a fluorinated aromatic compound characterized by an aminoacetate backbone substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. This structure is commonly explored in medicinal and agrochemical research due to its stability and ability to modulate electronic properties in target interactions.
Properties
IUPAC Name |
ethyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-2-18-10(17)6-16-7-3-4-9(12)8(5-7)11(13,14)15/h3-5,16H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGCSEGSUWTJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307191 | |
| Record name | ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-05-3 | |
| Record name | NSC190343 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The amine group of 4-fluoro-3-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. The reaction proceeds via an SN2 mechanism, facilitated by a polar aprotic solvent and a mild base to deprotonate the aniline:
$$
\text{C}6\text{H}3\text{F(CF}3\text{)NH}2 + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{C}6\text{H}3\text{F(CF}3\text{)NHCH}_2\text{COOEt} + \text{HBr}
$$
Experimental Protocol
Reagents :
- 4-Fluoro-3-(trifluoromethyl)aniline (1.0 equiv)
- Ethyl bromoacetate (1.2 equiv)
- Triethylamine (1.5 equiv) as base
- Ethyl acetate (solvent)
Procedure :
- Dissolve 4-fluoro-3-(trifluoromethyl)aniline (10 mmol) in ethyl acetate (50 mL).
- Add ethyl bromoacetate (12 mmol) dropwise under nitrogen at 0°C.
- Introduce triethylamine (15 mmol) and stir for 12 hours at room temperature.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alternative Methods and Optimization Strategies
Catalytic Coupling Reactions
Recent advances employ coupling agents to enhance reaction efficiency. For instance, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HCTU) and hydroxybenzotriazole (HOBt) have been used to activate carboxylates in analogous systems.
Table 1: Comparative Analysis of Catalytic Methods
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Ethyl acetate | 25 | 85 |
| HCTU/HOBt | DMF | 0–25 | 93 |
| Potassium carbonate | Acetonitrile | 40 | 78 |
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability:
- Continuous Flow Reactors : Reduce reaction time from hours to minutes by maintaining precise temperature control.
- Solvent Recycling : Ethyl acetate is recovered via distillation and reused, minimizing waste.
- Automated Quenching Systems : Neutralize HBr in situ to prevent equipment corrosion.
Precursor Synthesis and Functionalization
Synthesis of 4-Fluoro-3-(Trifluoromethyl)Aniline
The precursor is synthesized via a two-step process:
Ethyl Bromoacetate Production
Ethyl bromoacetate is commercially available but can be synthesized via esterification of bromoacetic acid with ethanol using sulfuric acid as a catalyst.
Challenges and Mitigation Strategies
Byproduct Formation
- Hydrolysis of Trifluoromethyl Groups : Minimized by maintaining anhydrous conditions and temperatures below 25°C.
- Di-Substitution : Controlled by using a 1.2:1 molar ratio of ethyl bromoacetate to aniline.
Purification Techniques
- Column Chromatography : Effective for small-scale batches (silica gel, hexane/ethyl acetate).
- Crystallization : Preferred industrially using ethanol/water mixtures (purity >99%).
Quality Control and Characterization
Spectroscopic Analysis
- NMR :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 6.67–7.54 (aromatic protons), δ 4.12 (q, J=7.1 Hz, OCH$$2$$CH$$3$$), δ 3.85 (s, NHCH$$2$$).
- $$ ^{19}\text{F NMR} $$: δ -62.5 (CF$$_3$$), δ -112.3 (aryl-F).
- LCMS : m/z 265.2 [M+H]$$^+$$.
Purity Assessment
- HPLC : Retention time 8.3 minutes (C18 column, acetonitrile/water 70:30).
- Melting Point : 34–36°C (lit. 35°C).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed to highlight key differences in substituents, functional groups, and properties:
Structural Analogues
Substituent Effects
- Electron-Withdrawing Groups (-CF₃, -F): The target compound’s 4-fluoro-3-CF₃ substitution creates a strong electron-deficient aromatic ring, enhancing resistance to electrophilic attack compared to methyl- or methoxy-substituted analogs .
- Functional Group Variations: Oxo vs. Aminoacetate: Oxo derivatives (e.g., ) lack the NH group, reducing hydrogen-bonding capacity and altering solubility profiles. Sulfonyl vs.
Physicochemical Properties
Biological Activity
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate (CAS Number: 2345-05-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from case studies and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 265.2042 g/mol
- Physical State : Solid
- Storage Conditions : Recommended at room temperature in a cool and dark place, preferably below 15°C.
Biological Activity Overview
This compound has been studied for its antibacterial properties, particularly against resistant strains of bacteria. The following sections detail its effects on various biological systems.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). A comparative study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, which is significantly lower than control drugs such as methicillin and vancomycin .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 0.031 | Vancomycin | 0.125 |
| VRSA | 0.062 | Methicillin | 0.5 |
The compound not only inhibited bacterial growth but also demonstrated a capacity to reduce pre-formed biofilms more effectively than vancomycin, indicating its potential as a therapeutic agent against biofilm-associated infections .
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. The presence of fluorine atoms in its structure appears to enhance its lipophilicity, facilitating better membrane penetration and activity against Gram-positive bacteria .
Case Studies
-
Study on MRSA Inhibition :
A study conducted in vitro assessed the time-kill kinetics of the compound against various MRSA strains. Results indicated that the compound's bactericidal activity was comparable to that of vancomycin, suggesting it could be a candidate for further development as an anti-staphylococcal therapeutic . -
Biofilm Disruption :
Another significant finding was the compound's ability to disrupt established biofilms of Staphylococcus aureus, highlighting its potential application in treating chronic infections where biofilm formation is a major challenge .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of trifluoromethyl and fluoro groups significantly enhances the antibacterial potency of compounds derived from similar structures. The presence of these groups likely contributes to improved interaction with bacterial targets and increased metabolic stability .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate, and how are intermediates characterized?
The compound is typically synthesized via a multi-step coupling reaction. Key steps include:
- Amination : Reacting 4-fluoro-3-(trifluoromethyl)aniline with ethyl bromoacetate in ethyl acetate under nitrogen, using pyridine as a base and trioxatriphosphinane as a coupling agent .
- Purification : Post-reaction extraction with ethyl acetate, followed by column chromatography (silica gel, ethyl acetate/methanol) to isolate the product .
- Characterization : LCMS (e.g., m/z 393 [M+H]+) and HPLC (retention time: 0.29–1.19 minutes under SQD-TFA05/SMD-TFA05 conditions) confirm purity and structural integrity .
Q. Which solvents and reaction conditions are optimal for minimizing side products during synthesis?
- Solvents : Ethyl acetate is preferred for its compatibility with fluorinated intermediates and ability to stabilize reactive species under nitrogen atmospheres .
- Temperature : Reactions are conducted at 0°C to -10°C to suppress side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Catalysts : Trioxatriphosphinane enhances coupling efficiency by activating carboxylates, reducing byproduct formation .
Q. How are fluorinated intermediates handled to prevent decomposition?
- Fluorinated aryl amines are stored under inert gas and reacted immediately after isolation.
- Acid-sensitive intermediates (e.g., trifluoromethyl groups) are stabilized using mild bases (e.g., sodium hydroxide) during workup .
Advanced Research Questions
Q. How can conflicting LCMS/HPLC data be resolved when characterizing this compound?
- Scenario : LCMS confirms the target mass (m/z 393), but HPLC shows multiple peaks.
- Analysis : This may indicate isomerism (e.g., cis/trans amide rotamers) or residual solvents. Use preparative HPLC to isolate fractions and re-analyze via H-NMR (e.g., δ 6.67–7.54 ppm for aromatic protons) .
- Troubleshooting : Adjust mobile phase pH or gradient to resolve co-eluting species .
Q. What mechanistic insights explain the role of trioxatriphosphinane in coupling reactions?
- Trioxatriphosphinane (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide) acts as a dehydrating agent, facilitating amide bond formation via activation of the carboxylate intermediate. Its ethyl acetate solubility ensures homogeneous reaction conditions, critical for high yields (>90%) .
Q. How do substituent positions (fluoro, trifluoromethyl) influence reactivity in downstream modifications?
- Electronic Effects : The electron-withdrawing trifluoromethyl group at the 3-position deactivates the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic amination selectivity .
- Steric Effects : The 4-fluoro group minimally impacts steric bulk, allowing efficient coupling with ethyl bromoacetate .
Q. What strategies mitigate low yields in large-scale syntheses?
- Optimized Stoichiometry : Use a 1.2:1 molar ratio of aniline to ethyl bromoacetate to account for volatility losses .
- Catalyst Recycling : Recover trioxatriphosphinane via aqueous extraction (pH-dependent solubility) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
